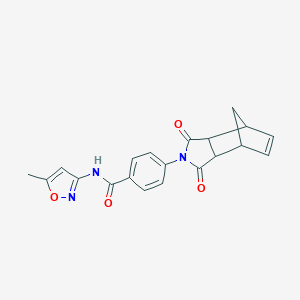
4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-N-(5-methyl-1,2-oxazol-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-N-(5-methyl-1,2-oxazol-3-yl)benzamide is a synthetic compound with potential applications in scientific research. It is commonly referred to as compound B.
Applications De Recherche Scientifique
Compound B has been used in various scientific research studies due to its potential pharmacological properties. It has been studied for its effects on various biological systems, including the nervous system, immune system, and cardiovascular system. It has also been investigated for its potential use in cancer research.
Mécanisme D'action
The mechanism of action of compound B is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. It has been shown to have a high affinity for certain receptors in the nervous system, which may be responsible for its pharmacological effects.
Biochemical and Physiological Effects
Compound B has been shown to have various biochemical and physiological effects in the body. It has been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases. It has also been shown to have analgesic properties, which may make it useful in the treatment of pain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using compound B in lab experiments is that it is a synthetic compound, which means that it can be easily produced in large quantities. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for research on compound B. One direction is to investigate its potential use in the treatment of inflammatory diseases, such as arthritis. Another direction is to investigate its potential use in the treatment of pain. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects.
Méthodes De Synthèse
Compound B is synthesized through a multi-step process that involves the reaction of several precursor compounds. The synthesis method involves the use of organic solvents, reagents, and catalysts. The final product is obtained through purification and isolation techniques such as chromatography.
Propriétés
Nom du produit |
4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-N-(5-methyl-1,2-oxazol-3-yl)benzamide |
|---|---|
Formule moléculaire |
C20H17N3O4 |
Poids moléculaire |
363.4 g/mol |
Nom IUPAC |
4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-N-(5-methyl-1,2-oxazol-3-yl)benzamide |
InChI |
InChI=1S/C20H17N3O4/c1-10-8-15(22-27-10)21-18(24)11-4-6-14(7-5-11)23-19(25)16-12-2-3-13(9-12)17(16)20(23)26/h2-8,12-13,16-17H,9H2,1H3,(H,21,22,24) |
Clé InChI |
WJLRYFFGIIVKOX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)NC(=O)C2=CC=C(C=C2)N3C(=O)C4C5CC(C4C3=O)C=C5 |
SMILES canonique |
CC1=CC(=NO1)NC(=O)C2=CC=C(C=C2)N3C(=O)C4C5CC(C4C3=O)C=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-hydroxy-4-{3-hydroxy-4-[(2-propylpentanoyl)amino]benzyl}phenyl)-2-propylpentanamide](/img/structure/B303065.png)


![Bis[4-(1,3-benzothiazol-2-yl)phenyl] ether](/img/structure/B303071.png)

![5-(1,3-benzothiazol-2-yl)-2-[3-(1,3-benzothiazol-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B303074.png)
![N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B303076.png)
![2-methyl-N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide](/img/structure/B303078.png)

![methyl 3-[(3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-5-{[3-(methoxycarbonyl)anilino]carbonyl}benzoyl)amino]benzoate](/img/structure/B303082.png)

![N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]cyclohexanecarboxamide](/img/structure/B303085.png)
![3-fluoro-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B303086.png)